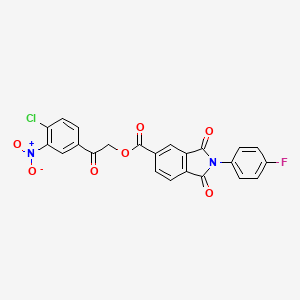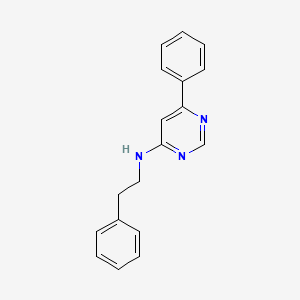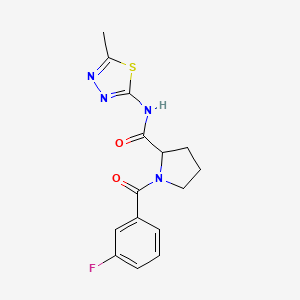![molecular formula C19H27F3N2O2 B6020672 7-(2-methoxyethyl)-2-[4-(trifluoromethoxy)benzyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6020672.png)
7-(2-methoxyethyl)-2-[4-(trifluoromethoxy)benzyl]-2,7-diazaspiro[4.5]decane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(2-methoxyethyl)-2-[4-(trifluoromethoxy)benzyl]-2,7-diazaspiro[4.5]decane, also known as GSK-3 inhibitor, is a chemical compound that has attracted significant attention in the field of scientific research due to its potential therapeutic applications. This compound has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for the development of new drugs for various diseases.
作用机制
The mechanism of action of 7-(2-methoxyethyl)-2-[4-(trifluoromethoxy)benzyl]-2,7-diazaspiro[4.5]decane involves the inhibition of this compound, which is a key enzyme involved in several signaling pathways in the body. This compound has been implicated in the development of various diseases, including cancer, diabetes, and neurodegenerative diseases. By inhibiting this compound, this compound can modulate these signaling pathways and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. In addition to its inhibitory effects on this compound, this compound has been shown to modulate various other signaling pathways, including the Wnt/β-catenin pathway and the NF-κB pathway. It has also been found to have anti-inflammatory and neuroprotective effects.
实验室实验的优点和局限性
One of the major advantages of using 7-(2-methoxyethyl)-2-[4-(trifluoromethoxy)benzyl]-2,7-diazaspiro[4.5]decane in lab experiments is its specificity for this compound inhibition. This compound has been found to be highly selective for this compound, with minimal off-target effects. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to use in certain experimental settings.
未来方向
There are several potential future directions for research on 7-(2-methoxyethyl)-2-[4-(trifluoromethoxy)benzyl]-2,7-diazaspiro[4.5]decane. One area of interest is the development of new drugs for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another potential application is in the treatment of cancer, where this compound has been implicated in tumor growth and metastasis. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential therapeutic applications.
合成方法
The synthesis of 7-(2-methoxyethyl)-2-[4-(trifluoromethoxy)benzyl]-2,7-diazaspiro[4.5]decane is a complex process that involves several chemical reactions. The most commonly used method for synthesizing this compound is the reaction of 1,2-diaminocyclohexane with 4-(trifluoromethoxy)benzyl chloride, followed by the reaction of the resulting compound with 2-chloroethyl methyl ether. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
科学研究应用
7-(2-methoxyethyl)-2-[4-(trifluoromethoxy)benzyl]-2,7-diazaspiro[4.5]decane has been extensively studied for its potential therapeutic applications. One of the major areas of research has been in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. This compound has been found to inhibit the activity of glycogen synthase kinase-3 (this compound), which is involved in the pathogenesis of these diseases.
属性
IUPAC Name |
9-(2-methoxyethyl)-2-[[4-(trifluoromethoxy)phenyl]methyl]-2,9-diazaspiro[4.5]decane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27F3N2O2/c1-25-12-11-23-9-2-7-18(14-23)8-10-24(15-18)13-16-3-5-17(6-4-16)26-19(20,21)22/h3-6H,2,7-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYBMJVKZFYKCGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCCC2(C1)CCN(C2)CC3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(4-bromophenyl)-1,3-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6020591.png)
![1-[isopropyl(methyl)amino]-3-[2-methoxy-4-({[3-(4-methyl-1,3-thiazol-5-yl)propyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6020595.png)


![3-[1-(5-chloro-2-hydroxybenzyl)-3-piperidinyl]-N-(2,4-dimethoxybenzyl)propanamide](/img/structure/B6020611.png)
![N-[2-(3-fluorophenyl)ethyl]-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetamide](/img/structure/B6020614.png)
![5-{[(3,4-dichlorophenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6020623.png)
![3-[(4-hydroxy-6-{[(4-methylphenyl)thio]methyl}-2-pyrimidinyl)thio]-4-phenyl-2(1H)-quinolinone](/img/structure/B6020625.png)
![ethyl 1-[(1-isopropyl-3-piperidinyl)carbonyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B6020626.png)
![N-[1-(4-fluorophenyl)ethyl]-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6020631.png)

![N-[1-[(1-adamantylmethyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]benzamide](/img/structure/B6020653.png)
![3-[1-(2-methyl-3-furoyl)-3-piperidinyl]-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B6020673.png)
![2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B6020683.png)